molecular formula C17H26N4O B12613097 (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone CAS No. 918535-43-0

(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone

Cat. No.: B12613097
CAS No.: 918535-43-0
M. Wt: 302.4 g/mol
InChI Key: ZKQMJGONIFYOGQ-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is a complex organic compound that features a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone typically involves multiple steps. One common method includes the reaction of 4-aminopiperidine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.

Biology

In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure.

    Pyridine: Another related compound with a nitrogen-containing ring.

Uniqueness

This detailed article provides a comprehensive overview of (4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918535-43-0

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H26N4O/c18-16-5-11-21(12-6-16)17(22)15-3-9-20(10-4-15)13-14-1-7-19-8-2-14/h1-2,7-8,15-16H,3-6,9-13,18H2

InChI Key

ZKQMJGONIFYOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)N)CC3=CC=NC=C3

Origin of Product

United States

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